3-[(4-methylpiperazin-1-yl)sulfonyl]-N-[3-(piperidin-1-yl)propyl]benzamide
Overview
Description
3-[(4-methylpiperazin-1-yl)sulfonyl]-N-[3-(piperidin-1-yl)propyl]benzamide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with piperazine and piperidine groups. Its molecular formula is C18H30N4O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylpiperazin-1-yl)sulfonyl]-N-[3-(piperidin-1-yl)propyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under acidic or basic conditions.
Substitution with Piperazine and Piperidine Groups: The introduction of piperazine and piperidine groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine groups, facilitating their nucleophilic attack on the benzamide core.
Sulfonylation: The final step involves the sulfonylation of the piperazine group, which can be achieved using sulfonyl chlorides in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine and piperidine groups. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the benzamide core, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl and amine groups. Reagents such as alkyl halides and acyl chlorides are often used.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, strong bases (NaH, KOtBu).
Major Products
Oxidation: Formation of N-oxides and sulfoxides.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted benzamides and sulfonamides.
Scientific Research Applications
3-[(4-methylpiperazin-1-yl)sulfonyl]-N-[3-(piperidin-1-yl)propyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-methylpiperazin-1-yl)sulfonyl]-N-[3-(piperidin-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-methylpiperazin-1-yl)sulfonyl]aniline
- N-(3-(piperidin-1-yl)propyl)benzamide
- 4-(3-methylpiperidin-1-yl)sulfonyl)aniline
Uniqueness
3-[(4-methylpiperazin-1-yl)sulfonyl]-N-[3-(piperidin-1-yl)propyl]benzamide is unique due to its combination of piperazine, piperidine, and benzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)sulfonyl-N-(3-piperidin-1-ylpropyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3S/c1-22-13-15-24(16-14-22)28(26,27)19-8-5-7-18(17-19)20(25)21-9-6-12-23-10-3-2-4-11-23/h5,7-8,17H,2-4,6,9-16H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAOUUJQZUEGJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCCN3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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